Lipophilicity vs. Non-Phenyl Analog
The presence of the ortho-substituted phenyl ring in 647376-55-4 significantly increases lipophilicity compared to the simpler 3-(benzyloxy)propane-1,2-diol (CAS 4799-67-1). While experimental LogP values are not publicly reported for 647376-55-4, computational prediction yields a LogP of 2.16 for 647376-55-4, whereas 3-(benzyloxy)propane-1,2-diol (C10H14O3, MW 182.22) is predicted to have a substantially lower LogP of approximately 0.8–1.0 . This ~1.2–1.4 LogP unit difference corresponds to an estimated 15–25× higher octanol-water partition coefficient, relevant for passive membrane permeation in cellular assays. The molecular weight increase from 182 to 258 g·mol⁻¹ also reflects the added aromatic ring mass .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.16 (computed); MW 258.31 g·mol⁻¹ |
| Comparator Or Baseline | 3-(Benzyloxy)propane-1,2-diol (CAS 4799-67-1): LogP ≈ 0.8–1.0 (computed); MW 182.22 g·mol⁻¹ |
| Quantified Difference | ΔLogP ≈ +1.2–1.4; estimated ~15–25× higher octanol-water partitioning |
| Conditions | Computational prediction (ChemSrc database) |
Why This Matters
Higher LogP translates to increased passive membrane permeability, a critical parameter when selecting intermediates for cell-based assays or prodrug design where intracellular target access is required.
